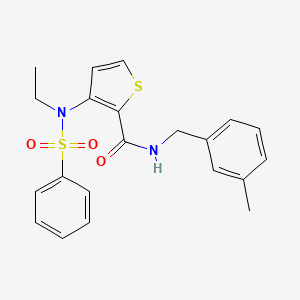

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

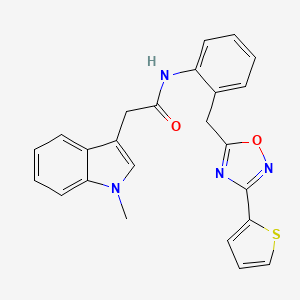

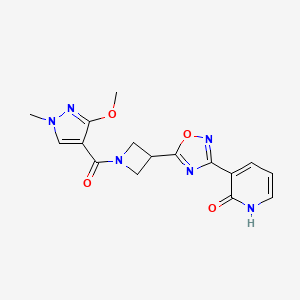

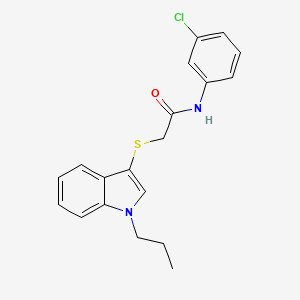

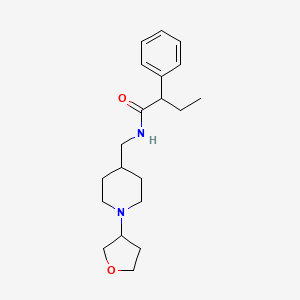

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique

Antibacterial Activity and Synthesis of Aryl Sulfonamide Compounds

Aryl Sulfonamides Bearing Thiophene and Chromene Moieties

Research has highlighted the importance of aryl sulfonamides containing thiophene or chromene moieties due to their potential antibacterial properties. These compounds are noted for their pharmacological activities against pathogenic microbes, underscoring their significance in medicinal and industrial chemistry. The synthetic methods and antibacterial activity of these compounds have been thoroughly reviewed, emphasizing their role as potential antibacterial agents (Rathore et al., 2021).

Antioxidant Activity and Analytical Methods

Antioxidant Activity of Aryl Sulfonamides

Various analytical methods have been developed for determining the antioxidant activity of compounds, including aryl sulfonamides. These methods, such as the ABTS/PP decolorization assay, are crucial for understanding the antioxidant capacity of these compounds, which could have implications for their application in medicinal chemistry and material science (Munteanu & Apetrei, 2021); (Ilyasov et al., 2020).

Sulfonamide Compounds as Potential Therapeutic Agents

Patent Reviews on Sulfonamide Inhibitors

Recent reviews of patents related to sulfonamide compounds have shed light on their wide applications, ranging from their use as antimicrobial agents to their roles in treating various conditions such as cancer and glaucoma. These reviews provide valuable insights into the development and application of sulfonamide compounds in therapeutic contexts (Carta et al., 2012); (Gulcin & Taslimi, 2018).

Environmental and Synthetic Applications

Degradation of Environmental Pollutants

Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the role of sulfonamido derivatives in the environmental breakdown of persistent pollutants. These findings underscore the environmental significance of sulfonamide compounds in addressing pollution and promoting sustainability (Liu & Avendaño, 2013).

Synthesis of Thiophenes

Thiophene derivatives, including those incorporating sulfonamide groups, have wide-ranging applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and applications of thiophene derivatives have been extensively reviewed, highlighting their importance across multiple scientific disciplines (Xuan, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Orientations Futures

This involves discussing potential applications of the compound and areas of future research.

Please consult a professional chemist or a reliable database for specific information on “3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide”.

Propriétés

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQRPMGUXOLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)